

Method for determining selenium (IV) and (VI) speciation with diethyldithiocarbamate

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Compound of Interest

Compound Name: *Selenium diethyldithiocarbamate*

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Application Note: Speciation of Selenium (IV) and (VI) using Diethyldithiocarbamate

Abstract

This application note details a robust and sensitive method for the speciation of inorganic selenium (IV) and selenium (VI) in aqueous samples. The method is based on the selective complexation of selenium (IV) with sodium diethyldithiocarbamate (NaDDC) and subsequent liquid-liquid microextraction, followed by quantification using graphite furnace atomic absorption spectrometry (GFAAS). Selenium (VI) is determined by difference after a reduction step to convert it to selenium (IV). This method is particularly suited for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate determination of selenium species.

Introduction

Selenium is an essential trace element with a narrow window between nutritional requirement and toxicity. The biological activity and toxicity of selenium are highly dependent on its chemical form. In aqueous environments, the most common inorganic forms are selenite (Se (IV)) and selenate (Se (VI)).^[1] Speciation analysis is therefore crucial for a comprehensive understanding of selenium's role in biological systems and its environmental impact. Diethyldithiocarbamate (DDC) is a chelating agent that selectively forms a stable, extractable

complex with Se (IV) under acidic conditions, while Se (VI) remains in the aqueous phase.^{[2][3]} This selectivity forms the basis of the speciation method described herein.

Principle of the Method

The speciation of selenium (IV) and (VI) is achieved through a two-step process:

- **Direct Determination of Se (IV):** Selenium (IV) in the sample is complexed with sodium diethyldithiocarbamate (NaDDC) at an acidic pH to form a hydrophobic chelate. This complex is then extracted from the aqueous phase into an organic solvent. The concentration of Se (IV) in the extract is determined by GFAAS.
- **Determination of Total Inorganic Selenium:** A separate aliquot of the sample is treated with a reducing agent to quantitatively convert Se (VI) to Se (IV). The total selenium (now all in the Se (IV) form) is then complexed with NaDDC, extracted, and quantified as described above.
- **Calculation of Se (VI):** The concentration of Se (VI) is calculated by subtracting the concentration of Se (IV) (determined in the first step) from the total inorganic selenium concentration.

Experimental Protocols

Reagents and Standards

- **Deionized Water:** High-purity (18.2 MΩ·cm) deionized water should be used for all solutions.
- **Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v):** Dissolve 0.1 g of NaDDC trihydrate in 100 mL of deionized water. Prepare this solution fresh daily.
- **Hydrochloric Acid (HCl):** Concentrated, trace metal grade.
- **Organic Solvent:** Carbon tetrachloride or a suitable deep eutectic solvent (DES).^{[2][3]} A DES can be prepared by mixing choline chloride and phenol at a specific molar ratio.^[2]
- **Reducing Agent (for Se (VI) to Se (IV) reduction):** A solution of sodium thiosulphate can be used.^[2] Alternatively, heating with concentrated HCl is also effective.^{[4][5]}

- EDTA Solution (0.1 M): Dissolve 3.722 g of ethylenediaminetetraacetic acid disodium salt in 100 mL of deionized water. This is used to mask interference from other metal ions.[\[3\]](#)
- Selenium Standard Solutions:
 - Se (IV) Stock Standard (1000 mg/L): Use a certified standard solution.
 - Se (VI) Stock Standard (1000 mg/L): Use a certified standard solution.
 - Working Standards: Prepare a series of working standards by appropriate dilution of the stock standards in deionized water.

Instrumentation

- Graphite Furnace Atomic Absorption Spectrometer (GFAAS)
- pH meter
- Vortex mixer
- Centrifuge
- Micropipettes

Sample Preparation

Aqueous samples should be filtered through a 0.45 μm membrane filter and stored at 4°C. If necessary, preserve the samples by acidification to $\text{pH} < 2$ with nitric acid, though this may affect speciation and should be tested for the specific sample matrix.

Protocol for Se (IV) Determination

- Pipette a known volume (e.g., 10 mL) of the sample or standard into a centrifuge tube.
- Add 0.5 mL of 0.1 M EDTA solution to mask potential interferences.
- Adjust the pH of the solution to the optimal range for complex formation (typically between pH 4-6) using dilute HCl.

- Add 1.0 mL of 0.1% NaDDC solution and vortex for 1 minute to ensure complete complexation.
- Add a small, precise volume of the organic extraction solvent (e.g., 200 µL of DES).
- Emulsify the mixture using a vortex mixer or ultrasonication for a set time (e.g., 2 minutes).
- Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to separate the organic and aqueous phases.
- Carefully collect the organic phase containing the Se (IV)-DDC complex.
- Analyze the organic extract by GFAAS to determine the Se (IV) concentration.

Protocol for Total Inorganic Selenium (Se (IV) + Se (VI)) Determination

- Pipette a known volume (e.g., 10 mL) of the same sample or standard into a centrifuge tube.
- Reduction Step: Add a reducing agent. For example, add a specific volume of sodium thiosulphate solution and allow sufficient time for the reaction.^[2] Alternatively, add concentrated HCl and heat the sample (e.g., in a 90°C water bath for 20 minutes) to reduce Se (VI) to Se (IV).^{[4][5]}
- Cool the sample to room temperature.
- Proceed with steps 2-9 from the "Protocol for Se (IV) Determination" to complex, extract, and quantify the total selenium.

Calculation

- Se (IV) Concentration (µg/L): Determined directly from the GFAAS measurement of the first extract.
- Total Inorganic Se Concentration (µg/L): Determined from the GFAAS measurement of the second extract after the reduction step.
- Se (VI) Concentration (µg/L): $\text{Se (VI)} = \text{Total Inorganic Se} - \text{Se (IV)}$

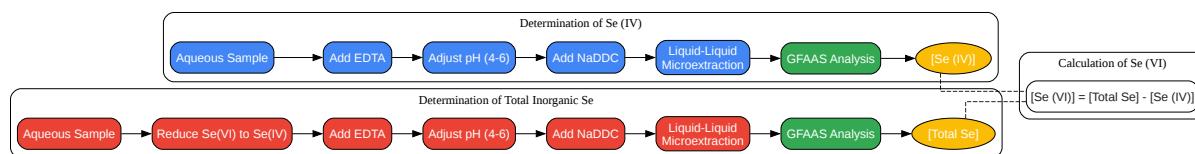
Data Presentation

The following tables summarize typical quantitative data for this method.

Parameter	Value	Reference
Limit of Detection (LOD) for Se (IV)	0.029 µg/L	[2]
Enhancement Factor	90.8	[2]
Relative Standard Deviation (%RSD)	4.2%	[2]
Recovery	>95%	[6]

Species	Spike Level	Recovery (%)	Reference
Se (IV)	1:4 to 4:1 ratios with Se(VI)	93.1%	[4][5][7]
Se (VI)	1:4 to 4:1 ratios with Se(IV)	108%	[4][5][7]

Visualization



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Caption: Experimental workflow for the speciation of Se (IV) and Se (VI).

Conclusion

The diethyldithiocarbamate-based liquid-liquid microextraction method provides a sensitive and selective means for the speciation of inorganic selenium. The clear protocols and robust performance make it a valuable tool for researchers in various scientific disciplines. Careful optimization of pH and the use of masking agents are critical for accurate and reliable results.

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